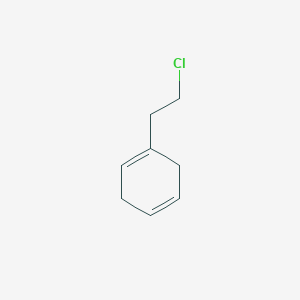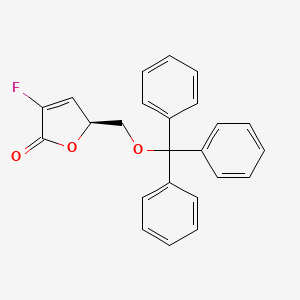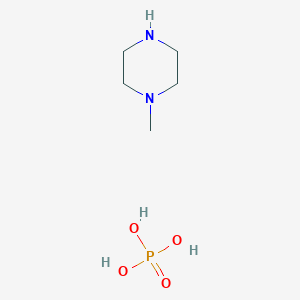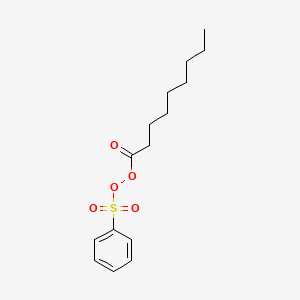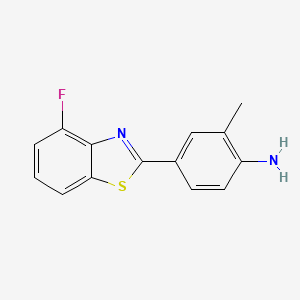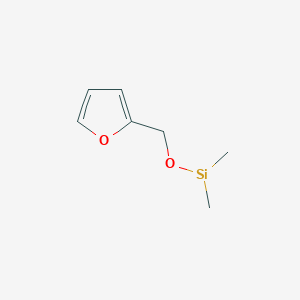
CID 22593268
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Furan-2-yl)methoxysilane is an organosilicon compound that features a furan ring attached to a silicon atom through a methoxy group. This compound is of interest due to its unique structural properties, which combine the reactivity of the furan ring with the versatility of silicon chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Furan-2-yl)methoxysilane typically involves the reaction of furan-2-methanol with chlorodimethylsilane. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include:
Solvent: Anhydrous tetrahydrofuran or dichloromethane
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
While specific industrial production methods for (Furan-2-yl)methoxysilane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(Furan-2-yl)methoxysilane undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The furan ring can be reduced to tetrahydrofuran derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives
Reduction: Tetrahydrofuran derivatives
Substitution: Various substituted silanes depending on the nucleophile used
Scientific Research Applications
(Furan-2-yl)methoxysilane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of silicon-containing heterocycles.
Biology: Investigated for its potential as a bioactive molecule due to the presence of the furan ring, which is known for its biological activity.
Medicine: Explored for its potential use in drug development, particularly in the design of silicon-based pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as silicon-based polymers and resins.
Mechanism of Action
The mechanism of action of (Furan-2-yl)methoxysilane is primarily determined by the reactivity of the furan ring and the silicon atom. The furan ring can participate in various electrophilic and nucleophilic reactions, while the silicon atom can form stable bonds with a variety of organic and inorganic groups. This dual reactivity allows the compound to interact with multiple molecular targets and pathways, making it a versatile reagent in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
(Furan-2-yl)methylsilane: Similar structure but lacks the methoxy group, leading to different reactivity.
(Thiophen-2-yl)methoxysilane: Contains a thiophene ring instead of a furan ring, resulting in different electronic properties.
(Pyridin-2-yl)methoxysilane: Contains a pyridine ring, which introduces basicity and different reactivity patterns.
Uniqueness
(Furan-2-yl)methoxysilane is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. The methoxy group also provides additional reactivity, making it a valuable compound in synthetic chemistry.
Properties
Molecular Formula |
C7H11O2Si |
|---|---|
Molecular Weight |
155.25 g/mol |
InChI |
InChI=1S/C7H11O2Si/c1-10(2)9-6-7-4-3-5-8-7/h3-5H,6H2,1-2H3 |
InChI Key |
AAYVVKBVQSRNKQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)OCC1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


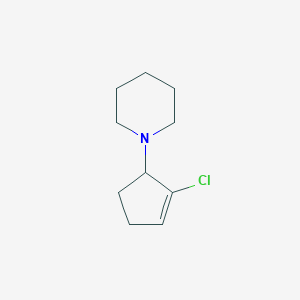
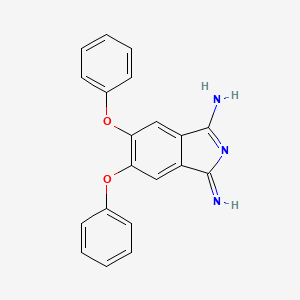
![N-[(4-Methoxyphenyl)carbamoyl]-L-isoleucine](/img/structure/B14247952.png)
![4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-N-cyclohexyl-2-pyridylamine](/img/structure/B14247955.png)
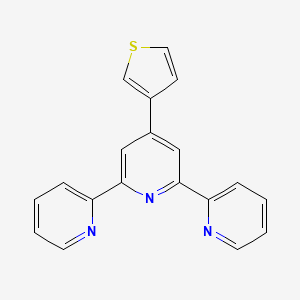
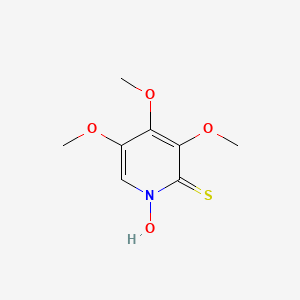
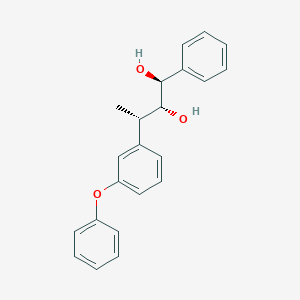

![1-{4-[(10-Bromodecyl)oxy]butyl}pyrene](/img/structure/B14247988.png)
